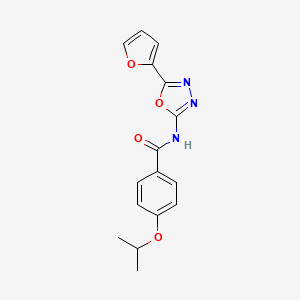
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Synthesis
The compound is synthesized through a series of organic reactions involving the formation of the oxadiazole ring and subsequent substitution reactions to introduce the furan and isopropoxybenzamide moieties. The general synthetic route involves:
- Formation of the oxadiazole : The reaction of furan derivatives with hydrazine or thiosemicarbazide in the presence of appropriate catalysts.
- Substitution : The introduction of the isopropoxy group through alkylation reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing the oxadiazole ring showed enhanced activity against various pathogens:
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| 10a | 84.4 | 83.6 |
| 10d | 83.6 | 82.1 |
| 10e | 83.3 | 81.9 |
| Pyraclostrobin (Control) | 81.4 | 80.8 |
These results suggest that modifications to the benzamide structure can significantly influence antimicrobial efficacy .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties, particularly against agricultural pests. In a toxicity assessment on zebrafish embryos, compounds similar to this compound demonstrated varying levels of toxicity:
| Compound | LC50 (mg/L) | Toxicity Classification |
|---|---|---|
| 10f | 20.58 | Low toxicity |
| 9f | 5.26 | Moderate toxicity |
The data indicates a concentration-dependent increase in mortality rates among zebrafish embryos exposed to these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the presence of specific functional groups significantly affects biological activity:
- Oxadiazole Ring : Essential for antimicrobial and insecticidal activity.
- Furan Substituent : Enhances solubility and bioavailability.
- Isopropoxy Group : Contributes to improved interaction with biological targets.
Case Studies
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of this compound against Botrytis cinerea. The compound exhibited an effective concentration (EC50) of 14.44 μg/mL, indicating strong antifungal potential compared to traditional fungicides .
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment using zebrafish embryos, researchers observed that exposure to concentrations exceeding 10 mg/L resulted in significant mortality and teratogenic effects. The study concluded that while some derivatives showed promise as low-toxicity insecticides, careful consideration must be given to their environmental impact .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10(2)22-12-7-5-11(6-8-12)14(20)17-16-19-18-15(23-16)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVGGODDWYWJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














